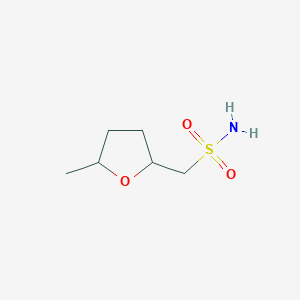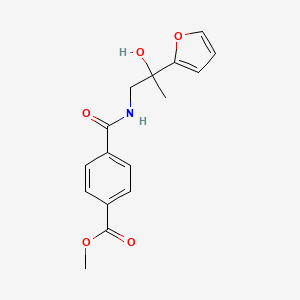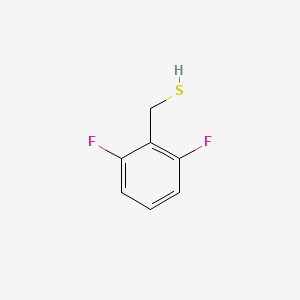
(5-Methyloxolan-2-YL)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Researchers have synthesized and characterized new sulfonamide derivatives for their potential applications, such as antibacterial agents. For example, Özdemir et al. (2009) synthesized sulfonamide compounds and their nickel(II), cobalt(II) complexes, investigating their structures using various spectrometric methods and studying their antibacterial activities against gram-positive and gram-negative bacteria (Özdemir, Güvenç, Şahin, & Hamurcu, 2009). Similarly, An et al. (2014) developed a three-component reaction involving 2-(allyloxy)anilines, sulfur dioxide, and hydrazines under mild conditions to produce methanesulfonohydrazides, demonstrating an innovative method for sulfonamide synthesis (An, Zheng, & Wu, 2014).
Antibacterial Activity
The sulfonamide derivatives have shown promise in antibacterial applications. Özdemir et al. (2009) found that the synthesized ligands exhibited more activity against tested bacteria than their complexes, indicating the potential of sulfonamide compounds as antibacterial agents (Özdemir et al., 2009).
Inhibition of Enzymes
Sulfonamide derivatives have been explored for their inhibitory effects on enzymes, such as carbonic anhydrases. Akbaba et al. (2014) synthesized sulfonamides derived from indanes and tetralines, determining their inhibitory effects on human carbonic anhydrase isozymes, highlighting the therapeutic potential of these compounds (Akbaba, Akıncıoğlu, Göçer, Göksu, Gülçin, & Supuran, 2014).
Structural Studies
Structural studies of sulfonamide derivatives have provided insights into their molecular arrangements and potential interactions. Dey et al. (2015) synthesized nimesulide triazole derivatives and determined their crystal structures, analyzing the nature of intermolecular interactions, which could influence the design of new compounds with tailored properties (Dey, Ghosh, Mareddy, Anireddy, Pal, & Mukherjee, 2015).
Chemical Shift Measurements
In the context of NMR studies, Funasaki et al. (2000) identified sodium methanesulfonate as a good internal reference for chemical shift determination in solutions containing cyclodextrin, demonstrating its utility in analytical chemistry (Funasaki, Nomura, Yamaguchi, Ishikawa, & Neya, 2000).
Safety and Hazards
This compound has several safety precautions associated with it. For example, it should be kept away from heat/sparks/open flames/hot surfaces and should not be sprayed on an open flame or other ignition source . It should be handled under inert gas and protected from moisture . It should not be breathed in and contact with eyes, skin, or clothing should be avoided . It should be used only outdoors or in a well-ventilated area . Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .
Propiedades
IUPAC Name |
(5-methyloxolan-2-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3S/c1-5-2-3-6(10-5)4-11(7,8)9/h5-6H,2-4H2,1H3,(H2,7,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALRKNMFUGZTLBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(O1)CS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methyloxolan-2-YL)methanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-(2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2920244.png)
![3-Cyclopropylidene-8-phenylmethanesulfonyl-8-azabicyclo[3.2.1]octane](/img/structure/B2920245.png)


![N-[2-[6-(cyanomethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzenesulfonamide](/img/structure/B2920253.png)

![3-((4-chlorophenyl)sulfonyl)-N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)propanamide hydrochloride](/img/structure/B2920255.png)
![4-[3-(Aminomethyl)-1-bicyclo[1.1.1]pentanyl]-N,N-dimethylaniline](/img/structure/B2920258.png)
![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-methyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2920259.png)
![3-[(3,4-Dimethoxyphenyl)amino]-2,3-dihydro-1lambda6-thiophene-1,1-dione](/img/structure/B2920260.png)
![(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(1H-indol-4-yl)methanone](/img/structure/B2920262.png)

![9-Ethoxy-2-phenyl-1,2,3,4a,5,10a-hexahydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2920266.png)
![5-(3-Methylbenzyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile](/img/structure/B2920267.png)